5-Methoxypyrimidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxypyrimidine-2-carbonitrile is an organic compound with the molecular formula C6H5N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a methoxy group at the 5-position and a cyano group at the 2-position of the pyrimidine ring. It is widely used in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
5-Methoxypyrimidine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: It is investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: It is used in the production of agrochemicals and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Methoxypyrimidine-2-carbonitrile is the epidermal growth factor receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth and differentiation .
Mode of Action
This compound acts as an ATP mimicking tyrosine kinase inhibitor . It interacts with EGFR, inhibiting its activity and leading to a decrease in the downstream signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The inhibition of EGFR by this compound affects multiple downstream pathways, including the MAPK signaling pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in cell proliferation and an increase in apoptosis . This is likely due to the inhibition of EGFR and the subsequent decrease in downstream signaling pathways that promote cell growth .
Action Environment
The compound should be stored in a dry room at normal temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxypyrimidine-2-carbonitrile typically involves the reaction of 5-methoxypyrimidine with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyano group at the 2-position of the pyrimidine ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxypyrimidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of 5-formylpyrimidine-2-carbonitrile or 5-carboxypyrimidine-2-carbonitrile.
Reduction: Formation of 5-methoxypyrimidine-2-amine.
Substitution: Formation of 5-halopyrimidine-2-carbonitrile derivatives.
Comparison with Similar Compounds
5-Methylpyrimidine-2-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.
5-Chloropyrimidine-2-carbonitrile: Contains a chlorine atom instead of a methoxy group.
5-Bromopyrimidine-2-carbonitrile: Contains a bromine atom instead of a methoxy group.
Uniqueness: 5-Methoxypyrimidine-2-carbonitrile is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5-methoxypyrimidine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-5-3-8-6(2-7)9-4-5/h3-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMYEPSFCHEPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.